molecular formula C17H21N3O4S2 B2904862 4-amino-3-(2,5-dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 1021252-77-6

4-amino-3-(2,5-dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2904862
CAS No.: 1021252-77-6
M. Wt: 395.49
InChI Key: IHYSDHYBUYTQIQ-UHFFFAOYSA-N
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Description

4-Amino-3-(2,5-dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core modified with a sulfanylidene group, a 2,5-dimethoxyphenyl substituent, and a tetrahydrofuran (oxolan)-linked carboxamide moiety. The 2,5-dimethoxy groups may enhance lipophilicity and π-π interactions, while the oxolan moiety could improve solubility compared to purely aromatic analogs .

Properties

IUPAC Name

4-amino-3-(2,5-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-22-10-5-6-13(23-2)12(8-10)20-15(18)14(26-17(20)25)16(21)19-9-11-4-3-7-24-11/h5-6,8,11H,3-4,7,9,18H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYSDHYBUYTQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(SC2=S)C(=O)NCC3CCCO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(2,5-dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: This step may involve nucleophilic substitution reactions.

    Attachment of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Incorporation of the tetrahydrofuran-2-yl group: This step may involve the use of protecting groups and subsequent deprotection.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(2,5-dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-3-(2,5-dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thiazole Derivatives: 4-Amino-N-(2,6-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide :
  • Shares the 2-sulfanylidene-thiazole core but replaces the 2,5-dimethoxyphenyl group with a 2,6-dichlorophenyl substituent.
  • Methyl substitution at position 3 reduces steric bulk compared to the dimethoxyphenyl group in the target compound.

    • N-(2-chlorophenyl)-2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide :
  • Replaces the thiazole with a triazole ring, which may alter hydrogen-bonding capabilities.
  • The ethoxyphenyl group provides moderate electron-donating effects, contrasting with the stronger electron-donating dimethoxy groups in the target compound.

  • Isoxazole and Pyrazole Derivatives: N-[4-(Diethylamino)phenyl]-5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxamide :
  • Features an isoxazole core with a nitro group, enhancing electrophilicity. The diethylamino group improves solubility but reduces metabolic stability compared to the oxolan group. 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide :
  • Pyrazole core with a methylthio group and morpholino substituent. The morpholino moiety increases polarity, contrasting with the lipophilic dimethoxyphenyl group.

Substituent Effects

Compound Core Structure Key Substituents Solubility Implications Potential Bioactivity
Target Compound Thiazole 2,5-Dimethoxyphenyl, oxolan-methyl carboxamide Moderate (oxolan enhances aqueous solubility) Enzyme inhibition (e.g., kinases)
4-Amino-N-(2,6-dichlorophenyl)-3-methyl Thiazole 2,6-Dichlorophenyl, methyl Low (chlorine increases lipophilicity) Antimicrobial/antifungal
N-(2-chlorophenyl)-2-{[5-(4-ethoxyphenyl)... Triazole 4-Ethoxyphenyl, chlorophenyl, methyltriazole Moderate (ethoxy improves solubility) Anticancer (triazole-mediated targets)
N-[4-(Diethylamino)phenyl]-5-methyl... Isoxazole 3-Nitrophenyl, diethylamino High (diethylamino enhances solubility) Anti-inflammatory/analgesic
5-((Arylidene)amino)-3-(methylthio)... Pyrazole Methylthio, 3-oxomorpholino Moderate (morpholino increases polarity) Antimalarial

Biological Activity

The compound 4-amino-3-(2,5-dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen that is often associated with biological activity.
  • Dimethoxyphenyl Group : Contributes to the lipophilicity and possibly the interaction with biological targets.
  • Oxolan Group : A cyclic ether that may enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting potential for the tested compound in treating infections .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundE. coli8 µg/mL

Anticancer Properties

Thiazole derivatives are also noted for their anticancer properties. In vitro studies have shown that compounds similar to the target compound can induce apoptosis in cancer cell lines through the activation of caspases .

Case Study: Apoptosis Induction in Cancer Cells
A study involving a thiazole derivative indicated a significant decrease in cell viability in breast cancer cell lines (MCF-7) when treated with concentrations above 10 µM, leading to increased apoptotic markers such as cleaved PARP and caspase-3 activation .

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, inhibition of dihydrofolate reductase (DHFR) has been observed with similar thiazole compounds, which could lead to implications in cancer therapy and bacterial infections .

The proposed mechanism of action for the biological activities of this compound includes:

  • Interaction with DNA : Binding to DNA or interfering with DNA synthesis.
  • Enzyme Inhibition : Blocking key enzymes involved in cellular processes.
  • Induction of Oxidative Stress : Leading to apoptosis in cancer cells.

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